transcription factor CHOP
Description
Contextualization of Transcription Factors in Cellular Regulation
Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. wikipedia.orgkhanacademy.org This regulation is fundamental to ensuring that genes are expressed in the correct cells at the appropriate time and in the necessary amount. wikipedia.org Transcription factors can act as activators, boosting gene transcription, or as repressors, decreasing it. khanacademy.org They are essential for a vast array of cellular functions, including cell division, growth, death, and differentiation. wikipedia.org By responding to signals from outside the cell, such as hormones or stress, transcription factors serve as a critical link between cellular signaling pathways and the regulation of gene expression. researchgate.net
Historical Perspective on the Discovery and Initial Characterization of Transcription Factor CHOP
CHOP, also referred to as GADD153 (growth arrest and DNA damage-inducible protein 153), was initially discovered as a stress-responsive transcription factor involved in growth arrest and in response to DNA damage. frontiersin.orgoup.com It belongs to the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors. frontiersin.orgwikipedia.org Structurally, CHOP is a 29 kDa protein characterized by an N-terminal transcriptional activation/repression domain and a C-terminal basic-leucine zipper (bZIP) domain. frontiersin.orgoup.com The bZIP domain is crucial for dimerization and DNA binding. frontiersin.orgfrontiersin.org Early research established that CHOP expression is typically low under normal physiological conditions but is sharply induced by various cellular stressors, including nutrient deprivation, hypoxia, and genotoxic agents. frontiersin.orgfrontiersin.org
Overview of Key Research Paradigms Investigating this compound
The investigation of CHOP's function has been largely centered around its role in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). frontiersin.orgoup.com When the UPR is unable to restore ER homeostasis, it can trigger apoptosis, or programmed cell death, a process in which CHOP plays a central role. frontiersin.orgnih.gov Research paradigms often involve inducing ER stress in cell cultures or animal models using chemical agents like tunicamycin (B1663573) or thapsigargin (B1683126) to study the downstream effects on CHOP expression and its target genes. nih.govacs.org Gene knockout and overexpression studies in mice and cultured cells have been instrumental in elucidating the specific functions of CHOP in various cellular processes. nih.govacs.org
Significance of this compound in Fundamental Biological Processes
CHOP is a critical mediator in the cellular decision between survival and apoptosis under stress conditions. frontiersin.orgresearchgate.net While its pro-apoptotic role is well-documented, emerging research indicates that CHOP's function is context-dependent, and it can also participate in adaptive responses. researchgate.netnih.gov Beyond apoptosis, CHOP is involved in regulating inflammation, cell differentiation, and autophagy. frontiersin.org Its involvement in such fundamental processes has implicated CHOP in the pathology of numerous diseases, including metabolic disorders like diabetes, neurodegenerative diseases, and cancer. frontiersin.orgwikipedia.orgoup.com
Detailed Research Findings
CHOP's Role in the Unfolded Protein Response and Apoptosis
Under conditions of prolonged or overwhelming ER stress, the UPR signaling pathways converge to induce the transcription of the Ddit3 gene, which encodes CHOP. frontiersin.org The three main branches of the UPR, initiated by the ER transmembrane proteins PERK, IRE1α, and ATF6, all contribute to CHOP induction. frontiersin.orgoup.com The PERK pathway is considered the predominant activator of CHOP. frontiersin.orgoup.com
Once expressed, CHOP can initiate apoptosis through several mechanisms:
Mitochondria-Dependent Pathway: CHOP can downregulate the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) while upregulating pro-apoptotic proteins such as Bim and Puma. frontiersin.orgresearchgate.net This shift in the balance of Bcl-2 family proteins leads to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane, causing the release of cytochrome c and triggering the caspase cascade. frontiersin.orgnih.gov
Death-Receptor Pathway: The PERK-ATF4-CHOP pathway can upregulate the expression of death receptors like DR4 and DR5. wikipedia.orgnih.gov Binding of their respective ligands, such as TRAIL, initiates a signaling cascade that activates caspase-8 and subsequently the executioner caspases, leading to apoptosis. frontiersin.orgnih.gov
Oxidative Stress and Calcium Dysregulation: CHOP can increase the expression of ERO1α, an enzyme that contributes to a highly oxidative environment in the ER, leading to the production of reactive oxygen species (ROS). oup.comnih.gov ERO1α also activates the IP3R calcium channel, causing an efflux of calcium from the ER into the cytoplasm. frontiersin.orgnih.gov Elevated cytosolic calcium can activate CaMKII, which in turn triggers multiple apoptotic pathways. frontiersin.orgnih.gov
Interactive Table: Key Upstream Regulators and Downstream Targets of CHOP in Apoptosis
| Category | Molecule | Function in Relation to CHOP | Reference(s) |
| Upstream Regulators | PERK | ER stress sensor; its activation is the predominant pathway leading to CHOP induction. | frontiersin.orgoup.com |
| IRE1α | ER stress sensor; contributes to CHOP transcription. | frontiersin.orgoup.com | |
| ATF6 | ER stress sensor; its activated form translocates to the nucleus to upregulate CHOP. | frontiersin.orgoup.com | |
| ATF4 | Transcription factor induced by the PERK pathway; directly binds to the CHOP promoter. | frontiersin.orgoup.com | |
| Downstream Targets (Pro-Apoptotic) | Bim, Puma | Upregulated by CHOP; promote apoptosis by inhibiting anti-apoptotic Bcl-2 proteins. | frontiersin.orgnih.gov |
| Bax, Bak | Activated as a consequence of CHOP signaling; form pores in the mitochondrial membrane. | nih.govresearchgate.net | |
| DR4, DR5 | Death receptors whose expression is upregulated by CHOP, sensitizing cells to extrinsic apoptosis. | wikipedia.orgnih.gov | |
| ERO1α | Upregulated by CHOP; increases oxidative stress and calcium release from the ER. | oup.comnih.gov | |
| GADD34 | Its expression is induced by CHOP; can dephosphorylate eIF2α, leading to a recovery of protein synthesis that can exacerbate ER stress. | researchgate.netnih.gov | |
| TRB3 | Upregulated by CHOP; contributes to apoptosis by inhibiting the pro-survival Akt pathway. | frontiersin.orgwikipedia.org | |
| Downstream Targets (Anti-Apoptotic) | Bcl-2 | Its expression is suppressed by CHOP, tipping the cellular balance towards apoptosis. | frontiersin.orgresearchgate.net |
CHOP's Involvement in Other Cellular Processes
Beyond its well-established role in apoptosis, CHOP's influence extends to other vital cellular functions:
Autophagy: CHOP appears to have a dual role in autophagy, the process of cellular self-digestion. It can induce autophagy-related genes in the early stages of stress, but with prolonged stress, it may inhibit autophagy, thereby promoting the switch to apoptosis. frontiersin.orgplos.org The knockdown of CHOP has been shown to enhance tunicamycin-induced autophagy. frontiersin.org
Cell Cycle Regulation: CHOP can induce a transient cell cycle arrest in the G1 phase. frontiersin.orgplos.org It has been shown to downregulate genes that promote cell proliferation. frontiersin.org
Differentiation: CHOP is a known inhibitor of adipocyte (fat cell) differentiation. frontiersin.org
Inflammation: CHOP can mediate the secretion of pro-inflammatory cytokines, such as IL-1β, through the activation of caspase-11. oup.com
Interactive Table: Summary of CHOP's Diverse Cellular Functions
| Cellular Process | Role of CHOP | Key Molecular Interactions/Pathways | Reference(s) |
| Apoptosis | Pro-apoptotic | Upregulation of Bim, Puma, DR4, DR5, ERO1α; downregulation of Bcl-2. | frontiersin.orgwikipedia.orgnih.govresearchgate.net |
| Autophagy | Dual role (inducer and inhibitor) | Interacts with LC3B; regulates Atg5 expression. | frontiersin.orgplos.orgresearchgate.net |
| Cell Cycle | Induces G1 arrest | Inhibits growth arrest-specific genes. | frontiersin.orgplos.org |
| Differentiation | Inhibits adipogenesis | Interacts with C/EBPβ. | frontiersin.org |
| Inflammation | Pro-inflammatory | Induces caspase-11, leading to IL-1β secretion. | oup.com |
Properties
CAS No. |
147336-12-7 |
|---|---|
Molecular Formula |
C8H6BrClO2 |
Synonyms |
transcription factor CHOP |
Origin of Product |
United States |
Molecular and Cellular Biology of Transcription Factor Chop
Genomic Organization and Transcriptional Regulation of the CHOP Gene (DDIT3)
The expression of CHOP is tightly controlled, primarily at the transcriptional level, ensuring its levels remain low under normal physiological conditions but are rapidly induced upon various cellular stresses. plos.orgreactome.org
Chromosomal Localization and Gene Structure of DDIT3
The human DDIT3 gene is located on the long (q) arm of chromosome 12, specifically at band 12q13.3. wikipedia.orgresearchgate.netmedchemexpress.com The gene spans approximately 3 to 4 kilobases of genomic DNA. atlasgeneticsoncology.orgnih.gov The gene consists of four exons, with the protein-coding sequence beginning in the third exon. atlasgeneticsoncology.org Multiple alternatively spliced transcript variants have been identified, leading to the production of different protein isoforms. maayanlab.cloudmedchemexpress.com In the context of certain cancers, such as myxoid liposarcoma, the DDIT3 gene is involved in characteristic chromosomal translocations, fusing with genes like FUS on chromosome 16 or EWSR1 on chromosome 22 to generate chimeric oncoproteins. maayanlab.cloudresearchgate.netatlasgeneticsoncology.org
| Genomic Feature | Description |
| Gene Name | DNA Damage Inducible Transcript 3 (DDIT3) |
| Common Aliases | CHOP, GADD153, CEBPZ |
| Chromosomal Locus | 12q13.3 wikipedia.orgresearchgate.net |
| Genomic Coordinates (GRCh38) | Start: 57,516,588 bp, End: 57,521,737 bp (reverse strand) ensembl.org |
| Gene Structure | Contains 4 exons atlasgeneticsoncology.org |
| Associated Pathology | Translocations in myxoid liposarcoma (e.g., t(12;16) fusing FUS::DDIT3) researchgate.netatlasgeneticsoncology.org |
Cis-regulatory Elements and Promoter Activity Modulating CHOP Expression
The transcriptional activation of the CHOP gene is a complex process mediated by several cis-regulatory elements within its promoter region. nih.gov These elements serve as binding sites for various transcription factors that are activated during cellular stress. Key elements include:
Amino Acid Response Element (AARE): The CHOP promoter contains AAREs that are critical for its induction in response to amino acid deprivation. reactome.orgnih.gov These sites can bind transcription factors such as Activating Transcription Factor 4 (ATF4) and phosphorylated ATF2. oup.comreactome.org
ER Stress Response Element (ERSE): The promoter also harbors ERSEs, which are essential for its upregulation during the unfolded protein response (UPR) triggered by ER stress. nih.govplos.org
AP-1 and c-Ets-1 Binding Sites: Studies have identified that Activator Protein-1 (AP-1) and c-Ets-1 binding sites are also necessary for the induction of CHOP expression under ER stress. nih.govmdpi.com These two elements appear to work in concert to fully activate the gene. nih.gov The AP-1 site is also implicated in CHOP induction during the mitochondrial unfolded protein response. plos.org
CAAT/Enhancer-Binding Protein (C/EBP)-ATF Composite Site: This element in the promoter can bind various transcription factor complexes, including those containing C/EBPβ and different ATF family members, depending on the specific stress signal. nih.gov
In response to ER stress, transcription of DDIT3 is enhanced by factors such as ATF4, ATF6, and spliced X-box-binding protein-1 (sXbp1), which are the principal transducers of the UPR. maayanlab.cloudnih.gov
Protein Structure and Domain Architecture of Transcription Factor CHOP
The human CHOP protein is composed of 169 amino acids and has a molecular weight of approximately 29 kDa. frontiersin.orgoup.com Its structure is modular, consisting of distinct functional domains that dictate its activity as a transcription factor. frontiersin.orgresearchgate.netwikipedia.orgcreative-diagnostics.com
Basic Leucine (B10760876) Zipper (bZIP) Domain Functionality in CHOP
Located at the C-terminus, the basic leucine zipper (bZIP) domain is a hallmark of the C/EBP family. frontiersin.orgresearchgate.net This domain is essential for dimerization and DNA binding and is composed of two distinct sub-regions:
The Basic Region: This segment is rich in basic amino acids and is responsible for making specific contacts with the DNA. oup.comricesci.cn However, the basic region of CHOP is considered defective due to the presence of two proline residues that disrupt the alpha-helical structure necessary for binding to the consensus C/EBP DNA element. nih.gov This unique feature prevents CHOP from forming homodimers that can bind DNA effectively. atlasgeneticsoncology.orgnih.gov
The Leucine Zipper: This structure consists of a series of leucine residues spaced seven amino acids apart, creating a coiled-coil motif when it interacts with the leucine zipper of another bZIP protein. ebi.ac.uk This domain is crucial for dimerization. nih.gov
Due to its unusual basic region, CHOP primarily functions as a dominant-negative inhibitor. wikipedia.orgnih.gov It readily forms heterodimers with other C/EBP family members, such as C/EBPβ. oup.com These CHOP-C/EBP heterodimers are unable to bind to standard C/EBP DNA binding sites, thereby inhibiting the transcriptional activity of other C/EBP proteins. wikipedia.orgnih.gov However, these heterodimers can also bind to alternative DNA sequences to activate the transcription of other genes, including those involved in apoptosis. wikipedia.orgfrontiersin.org
N-terminal and C-terminal Regions of CHOP: Functional Significance
The region N-terminal to the bZIP domain functions as a transcriptional activation/repression domain. frontiersin.orgresearchgate.netresearchgate.net This part of the protein is considered an intrinsically disordered region (IDR), which allows for functional flexibility and interaction with multiple protein partners. plos.orgresearchgate.net The functional significance of these regions includes:
Isoforms and Post-Translational Processing of this compound
The this compound (CCAAT/enhancer-binding protein homologous protein), also known as GADD153 (Growth Arrest and DNA Damage-inducible protein 153), is a key player in the cellular response to stress. frontiersin.org While the primary focus of research has been on the full-length CHOP protein, the existence and functional significance of its isoforms are an area of ongoing investigation. One notable isoform is the C/EBPβ isoform LIP, which has been shown to be required for the nuclear translocation of CHOP during endoplasmic reticulum (ER) stress. nih.gov This suggests a cooperative relationship between different bZIP (basic leucine zipper) family members in mediating the stress response. nih.gov
The activity of CHOP is intricately regulated by various post-translational modifications, which fine-tune its function as a transcription factor. Phosphorylation is a key regulatory mechanism. Specific phosphorylation events on the N-terminal domain of CHOP can either enhance or inhibit its transcriptional activity. For instance, phosphorylation at serines 78 and 81 has been shown to augment its ability to activate transcription, particularly in response to stress. nih.govembopress.org Conversely, phosphorylation at other sites can have an inhibitory effect. nih.gov
Another critical post-translational modification is ubiquitination, which primarily targets CHOP for proteasomal degradation. The N-terminal region of CHOP is essential for this process, ensuring that CHOP levels are tightly controlled within the cell. frontiersin.org This rapid turnover is crucial, as prolonged high levels of CHOP are associated with the induction of apoptosis. frontiersin.orgnih.gov
Furthermore, CHOP must heterodimerize with other members of the C/EBP family of transcription factors to bind to DNA and exert its regulatory effects. embopress.orgnih.gov It does not effectively form homodimers. nih.gov This obligatory heterodimerization adds another layer of regulation, as the availability and specific pairing partners can influence the transcriptional output of CHOP. For example, CHOP-C/EBP heterodimers are unable to bind to common C/EBP sites, suggesting an inhibitory role in that context. nih.gov However, these heterodimers can also bind to unique DNA sequences, directly activating a different set of target genes. embopress.orgnih.gov
In the context of myxoid liposarcoma, a specific chromosomal translocation results in a FUS-CHOP fusion oncoprotein. researchgate.netbiologists.com This fusion protein retains the full-length CHOP sequence but has the N-terminus of the FUS (Fused in Sarcoma) protein. researchgate.netbiologists.com This alteration dramatically changes the protein's properties, leading to oncogenic transformation. researchgate.net The FUS portion of the fusion protein is critical for this oncogenic activity. researchgate.netbiologists.com
Intracellular Localization and Dynamic Trafficking of this compound
The subcellular localization of CHOP is a critical determinant of its function, and its dynamic movement between the cytoplasm and the nucleus allows for a nuanced response to cellular stress.
Nucleocytoplasmic Shuttling Mechanisms of CHOP
Under normal, non-stressed conditions, CHOP is predominantly found in the cytoplasm. frontiersin.org However, upon cellular stress, such as that induced by the accumulation of unfolded proteins in the endoplasmic reticulum (ER), CHOP translocates to the nucleus. frontiersin.orgresearchgate.net This nuclear import is essential for its function as a transcription factor, where it regulates the expression of genes involved in processes like apoptosis, cell cycle arrest, and inflammation. frontiersin.org
The nuclear translocation of CHOP is not a simple, unregulated process. It is facilitated by specific mechanisms, including the interaction with other proteins. As mentioned earlier, the C/EBPβ isoform LIP has been identified as a crucial partner for CHOP's nuclear import during ER stress. frontiersin.orgnih.gov The maintenance of a stoichiometric balance between C/EBPβ and CHOP levels is also an important factor in promoting CHOP's accumulation within the nucleus. nih.gov
CHOP possesses a conserved nuclear localization signal (NLS) within its basic DNA-binding domain. nih.gov This NLS is a compound signal, containing both monopartite and bipartite motifs, which are recognized by the cellular nuclear import machinery. nih.gov The regulation of this NLS activity is a key aspect of controlling CHOP's access to the nuclear compartment.
Recent studies have revealed that phosphorylation within the linker region of the bipartite NLS can modulate CHOP's subcellular distribution. nih.gov Specifically, phosphorylation of serine 107 has been shown to influence the nuclear-to-cytoplasmic ratio of CHOP. nih.gov This suggests that signaling pathways that converge on this phosphorylation site can directly impact CHOP's localization and, consequently, its activity. nih.gov This regulated nucleocytoplasmic trafficking is a well-established mechanism for controlling transcriptional responses to acute oxidant stress. nih.govnih.gov
Once in the nucleus, CHOP can also be exported back to the cytoplasm. This nuclear export is a mechanism to terminate its transcriptional activity and may be a way to regulate its interaction with other signaling pathways in the cytoplasm or target it for degradation. nih.gov
Subcellular Compartmentalization of CHOP and Functional Implications
The functional consequences of CHOP's subcellular localization are profound. Nuclear CHOP is primarily associated with its role as a transcription factor, directly influencing gene expression. frontiersin.org In the nucleus, it can either act as a positive regulator, activating the transcription of pro-apoptotic and stress-response genes, or as a dominant-negative inhibitor of other C/EBP family members. nih.govnih.gov For instance, nuclear CHOP can induce a transient cell cycle arrest in the G1 phase. frontiersin.org
Conversely, cytoplasmic CHOP has been implicated in different cellular processes. Studies using systems that allow for the controlled localization of CHOP have shown that the cytoplasmic form can affect genes associated with cell migration. nih.gov Under non-stressed conditions, cytoplasmic CHOP may negatively regulate genes related to cell migration. frontiersin.org
A fascinating aspect of CHOP's subcellular compartmentalization is its involvement in the formation of membraneless organelles through liquid-liquid phase separation (LLPS). mdpi.com This phenomenon is particularly relevant for the FUS-CHOP fusion protein found in myxoid liposarcoma. researchgate.netbiologists.com The N-terminal FUS segment of the fusion protein has a high propensity to drive phase separation, leading to the formation of nuclear condensates. researchgate.netbiologists.com These FUS-CHOP condensates have been observed to colocalize with markers of super-enhancers, such as BRD4, suggesting a mechanism for aberrant transcriptional activation and oncogenesis. researchgate.netbiologists.com This phase separation is a novel oncogenic mechanism and presents a potential therapeutic target. researchgate.netbiologists.com
The dynamic exchange of components between these phase-separated compartments and the rest of the nucleoplasm allows for the transient sequestration of crucial factors involved in various biological functions, including the response to stress. mdpi.com Therefore, the ability of CHOP and its fusion variants to form these condensates adds another layer of complexity to its regulatory functions, influencing not only its direct transcriptional activity but also the organization of the nuclear landscape.
Transcriptional Modulatory Functions of Transcription Factor Chop
DNA Binding Specificity and Mechanisms of Transcription Factor CHOP
The ability of CHOP to modulate transcription is intrinsically linked to its capacity to bind to specific DNA sequences. This binding is not a solitary event but is critically influenced by the motifs present in the DNA and the proteins with which CHOP dimerizes.
CHOP's transcriptional regulatory activity is mediated through its interaction with specific DNA control elements. Research has identified several motifs to which CHOP can bind, often in the context of a heterodimer. One such element is the C/EBP-ATF response element (CARE), which is found in the promoter regions of genes regulated by CHOP in response to cellular stress. frontiersin.org For instance, CHOP, in partnership with ATF4, can bind to CARE elements within the promoter of the ATF5 gene to facilitate its transcriptional activation. nih.gov
Furthermore, under conditions of amino acid starvation, CHOP expression is regulated by an amino acid response element (AARE) in its own promoter. frontiersin.orgtandfonline.com This element is related to C/EBP and ATF/CRE binding sites and has been shown to bind activating transcription factor 2 (ATF-2). tandfonline.com
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been a pivotal technique in identifying the genomic binding sites of CHOP. nih.govwikipedia.org These studies have revealed that CHOP binds to motifs that are similar to those recognized by other bZIP transcription factors known to form heterodimers with it. nih.gov This suggests that the DNA binding specificity of the CHOP-containing heterodimer is a composite of the preferences of both partners.
CHOP is unable to form stable homodimers and must heterodimerize with other bZIP transcription factors to bind DNA and exert its regulatory functions. nih.gov This dimerization is a key determinant of its DNA binding specificity and subsequent transcriptional activity.
The most well-characterized heterodimerization partners for CHOP are members of the C/EBP family of transcription factors. nih.govnih.gov When CHOP forms a heterodimer with a C/EBP protein, the resulting complex can exhibit altered DNA binding properties compared to C/EBP homodimers. In some cases, the CHOP-C/EBP heterodimer is prevented from binding to canonical C/EBP binding sites, leading to transcriptional repression. nih.gov However, these heterodimers can also recognize and bind to novel DNA target sequences, thereby activating the transcription of a different set of genes. nih.gov
Beyond the C/EBP family, CHOP can also interact with members of the AP-1 transcription factor family, including c-Jun, JunD, and c-Fos. nih.gov These interactions can lead to the activation of genes containing AP-1 response elements. The mechanism for this activation appears to involve CHOP being tethered to the AP-1 complex, rather than directly binding to the DNA itself. nih.gov This highlights a mechanism where CHOP can influence gene expression without direct DNA contact, expanding its regulatory repertoire.
The formation of these various heterodimers significantly diversifies the range of DNA sequences that can be targeted by CHOP, allowing it to function as a multifaceted regulator of gene expression in response to a wide array of cellular stresses.
Regulation of Target Gene Expression by this compound
The functional outcome of CHOP expression—either activation or repression of target genes—is a direct consequence of the molecular mechanisms it employs. These mechanisms are intricately linked to its heterodimerization partners and the specific promoter context of its target genes.
CHOP can function as a transcriptional activator, a role that is crucial for its pro-apoptotic functions during endoplasmic reticulum (ER) stress. nih.gov This activation is often achieved through cooperation with other transcription factors.
One of the key mechanisms of CHOP-mediated transcriptional activation involves its heterodimerization with C/EBP family members. While some CHOP-C/EBP heterodimers act as repressors, others can bind to specific DNA elements and activate transcription. nih.gov For example, CHOP-C/EBP heterodimers have been shown to activate the transcription of the carbonic anhydrase VI gene. nih.gov
CHOP also activates gene expression by interacting with the AP-1 complex. nih.gov For instance, CHOP can enhance the transcriptional activation of the human collagenase gene promoter in conjunction with c-Jun and c-Fos. nih.gov Similarly, it can synergistically activate the JunD promoter in cooperation with JunD itself. nih.gov
Furthermore, CHOP plays a role in a feedforward loop of stress-induced transcriptional regulators. nih.gov During the integrated stress response, CHOP can enhance the expression of other transcription factors, such as ATF5. nih.gov This is achieved by CHOP, along with ATF4, binding to CARE elements in the ATF5 promoter, thereby inducing its expression. nih.gov This cascade of transcriptional activation can ultimately lead to the induction of pro-apoptotic genes.
Initially, CHOP was characterized as a dominant-negative inhibitor of C/EBP-mediated transcription, and this repressive function remains a significant aspect of its activity. nih.gov Transcriptional repression by CHOP can occur through several mechanisms.
The primary mechanism of CHOP-mediated repression involves the formation of heterodimers with C/EBP proteins. These CHOP-C/EBP heterodimers can be incapable of binding to the consensus C/EBP DNA binding sites found in the promoters of certain genes. nih.gov By sequestering C/EBP proteins into non-binding complexes, CHOP effectively inhibits the transcription of C/EBP target genes. nih.gov An example of this is the repression of transcription from the acute-phase response element (APRE) of the angiotensinogen (B3276523) promoter. nih.gov
The choice between transcriptional activation and repression by CHOP is therefore highly context-dependent, relying on the availability of specific dimerization partners and the cis-regulatory elements present in the promoters of potential target genes.
Identification and Validation of Direct and Indirect CHOP Target Genes
Distinguishing between the direct and indirect target genes of CHOP is crucial for understanding the precise molecular pathways it regulates. A combination of genomic and molecular biology techniques has been employed to identify and validate these targets.
Direct target genes are those whose promoters are physically bound by CHOP-containing transcription factor complexes. nih.gov Their identification often relies on methods like ChIP-seq, which can map the genome-wide binding sites of CHOP. nih.govwikipedia.org For a gene to be considered a direct target, there should be a demonstrable CHOP binding site in its regulatory regions, and its expression should be altered in a CHOP-dependent manner.
Indirect target genes, on the other hand, are those whose expression is regulated by a downstream effector of CHOP. For example, if CHOP directly activates the expression of another transcription factor, the target genes of that second transcription factor would be considered indirect targets of CHOP.
Validation of potential CHOP target genes typically involves several experimental approaches. Gene expression analysis, such as microarray or RNA sequencing, in cells with and without functional CHOP can reveal genes whose expression is dependent on CHOP. nih.govnih.gov Further validation can be achieved through reporter gene assays, where the promoter of a putative target gene is linked to a reporter gene to assess its responsiveness to CHOP expression.
Through such studies, a number of direct and indirect CHOP target genes have been identified.
Table 1: Examples of Direct CHOP Target Genes
| Target Gene | Function | Regulatory Element | Dimerization Partner | Effect of CHOP |
| ATF5 | Transcription factor, pro-apoptotic | CARE | ATF4 | Activation |
| Carbonic Anhydrase VI | Enzyme | C/EBP-like | C/EBP | Activation |
| DR5 (TRAIL-R2) | Death receptor, pro-apoptotic | 5'-region of the gene | ATF3 | Activation |
| TRB3 | Pseudokinase, pro-apoptotic | AARE | ATF4 | Activation |
| ERO1α | Oxidoreductase, pro-apoptotic | Not specified | Not specified | Activation |
Table 2: Examples of Indirect CHOP Target Genes and Downregulated Genes
| Target Gene | Function | Mechanism of Regulation | Effect of CHOP |
| Bcl-2 | Anti-apoptotic | Downregulation of expression | Repression |
| Bcl-xL | Anti-apoptotic | Downregulation of expression | Repression |
| Mcl-1 | Anti-apoptotic | Downregulation of expression | Repression |
| NOXA | Pro-apoptotic | Activated by ATF5 (a direct CHOP target) | Indirect Activation |
| DOCs (Downstream of CHOP) | Various (e.g., cell phenotype) | CHOP-dependent signaling pathway | Activation |
The ongoing identification and validation of CHOP target genes continue to elucidate the complex and critical role of this transcription factor in cellular stress responses and cell fate decisions.
Transcriptomic Profiling Approaches for CHOP-Mediated Gene Expression (e.g., RNA-Seq, Microarray)
To elucidate the global impact of CHOP on gene expression, researchers employ high-throughput transcriptomic profiling techniques such as RNA sequencing (RNA-Seq) and microarrays. nih.govrna-seqblog.comthermofisher.com These methods allow for a comprehensive analysis of the transcriptome, revealing genes that are either upregulated or downregulated in the presence of CHOP.
RNA-Seq offers several advantages over microarrays for studying CHOP-mediated gene expression. nih.govrna-seqblog.com It provides a broader dynamic range, enabling the detection of a larger number of differentially expressed genes with higher fold-changes. rna-seqblog.comfrontiersin.org RNA-Seq is also superior in identifying low-abundance transcripts and differentiating between various isoforms of a gene, which is critical for understanding the nuanced regulatory roles of CHOP. nih.govrna-seqblog.com Furthermore, RNA-Seq can identify both protein-coding and non-coding RNAs, offering a more complete picture of the transcriptional landscape influenced by CHOP. frontiersin.org
Microarray analysis, while an older technology, has also been instrumental in identifying CHOP target genes. thermofisher.com This technique relies on hybridizing labeled cDNA to a pre-designed array of probes representing known gene sequences. nih.gov Although it has limitations in detecting novel transcripts and has a narrower dynamic range compared to RNA-Seq, microarray studies have successfully identified numerous genes regulated by CHOP under various stress conditions. nih.govthermofisher.com
| Feature | RNA-Seq | Microarray |
|---|---|---|
| Principle | Direct sequencing of cDNA | Hybridization to pre-designed probes |
| Dynamic Range | Wider, allowing for more sensitive detection of expression changes | Narrower, may miss subtle changes in gene expression |
| Detection of Novel Transcripts | Yes, can identify previously unannotated transcripts | No, limited to the probes on the array |
| Isoform Differentiation | Superior, can distinguish between different splice variants | Limited, depends on probe design |
| Identification of Non-coding RNAs | Yes, provides a comprehensive view of the transcriptome | Limited, depends on the inclusion of non-coding RNA probes |
Research findings from these transcriptomic studies have revealed that CHOP regulates a diverse set of genes involved in apoptosis, amino acid metabolism, oxidative stress, and cell cycle control. nih.govjci.orgnih.govnih.gov For example, studies in mouse models of diabetes have shown that deletion of the Chop gene leads to altered expression of genes involved in the unfolded protein response (UPR) and oxidative stress pathways. jci.orgnih.gov
Chromatin Immunoprecipitation (ChIP-Seq) for CHOP Binding Site Mapping
To identify the direct genomic targets of CHOP, researchers utilize a powerful technique called Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq). wikipedia.orgthermofisher.comfrance-genomique.org This method allows for the genome-wide mapping of protein-DNA interactions in living cells. nih.gov The process involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to CHOP to immunoprecipitate the CHOP-DNA complexes. wikipedia.orgfrance-genomique.org The associated DNA is then sequenced and mapped to the genome to identify the specific binding sites of CHOP. wikipedia.orgthermofisher.com
ChIP-Seq has been instrumental in defining the direct regulatory network of CHOP. nih.gov It has revealed that CHOP can bind to the promoter regions of a multitude of genes, either to activate or repress their transcription. nih.gov For instance, ChIP-Seq studies have shown that CHOP directly binds to the promoter of genes involved in lipid metabolism, such as Cebpa, Ppara, and Srebf1, leading to their suppression during ER stress. nih.gov
The analysis of CHOP binding sites identified through ChIP-Seq has also shed light on the mechanisms by which CHOP exerts its transcriptional effects. It has been shown that CHOP can bind to DNA as a heterodimer with other transcription factors, such as ATF4, which influences its target gene specificity. nih.gov
| Step | Description |
|---|---|
| Cross-linking | Cells are treated with a chemical agent (e.g., formaldehyde) to create covalent bonds between CHOP and the DNA it is bound to. |
| Chromatin Shearing | The chromatin is fragmented into smaller pieces, typically through sonication or enzymatic digestion. |
| Immunoprecipitation | An antibody specific to CHOP is used to pull down the CHOP-DNA complexes. |
| DNA Purification | The cross-links are reversed, and the DNA is purified from the protein. |
| Sequencing and Mapping | The purified DNA fragments are sequenced, and the reads are aligned to a reference genome to identify the binding sites. |
Gene Reporter Assays and Validation Strategies for CHOP Targets
Following the identification of potential CHOP target genes through transcriptomic and ChIP-Seq analyses, it is crucial to validate these findings and confirm that CHOP directly regulates their expression. lubio.chyoutube.com Gene reporter assays are a widely used tool for this purpose. nih.gov
In a typical reporter assay, the promoter region of a putative CHOP target gene is cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP). youtube.com This construct is then introduced into cells, and the activity of the reporter gene is measured in the presence or absence of CHOP overexpression or under conditions that induce CHOP expression. youtube.com An increase or decrease in reporter activity indicates that CHOP can indeed modulate the transcriptional activity of the promoter.
For example, reporter gene assays have been used to demonstrate that CHOP can activate the promoter of the JunD gene and enhance the transcriptional activation of the human collagenase gene promoter in concert with other transcription factors. nih.gov
In addition to reporter assays, other validation strategies are employed to confirm direct CHOP targets. These include:
Electrophoretic Mobility Shift Assay (EMSA): This in vitro technique is used to determine if a protein directly binds to a specific DNA sequence.
Site-directed Mutagenesis: By mutating the putative CHOP binding site within a gene's promoter in a reporter construct, researchers can determine if this site is necessary for CHOP-mediated regulation.
Knockdown or Knockout of CHOP: Reducing or eliminating CHOP expression using techniques like siRNA or CRISPR/Cas9 and then measuring the expression of the target gene can confirm its dependence on CHOP.
Through these validation strategies, a growing list of direct CHOP target genes has been established. These genes are involved in a wide array of cellular processes, underscoring the multifaceted role of CHOP in the stress response. Some of the key validated CHOP target genes include those involved in:
Apoptosis: Bcl-2, Death Receptor 5 (DR5), and TRB3. oup.com
Amino Acid Metabolism: ASNS (Asparagine Synthetase). nih.gov
Oxidative Stress: ERO1α (ER Oxidoreductin 1 Alpha). nih.gov
| Gene | Function | Effect of CHOP |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Repression oup.com |
| DR5 | Pro-apoptotic | Activation oup.com |
| TRB3 | Pro-apoptotic | Activation nih.gov |
| ASNS | Amino acid synthesis | Modulated Activation nih.gov |
| ERO1α | Oxidative protein folding | Activation nih.gov |
| GADD34 | Protein phosphatase 1 regulatory subunit | Activation nih.gov |
| Cebpa | Transcription factor (lipid metabolism) | Repression nih.gov |
| Ppara | Transcription factor (lipid metabolism) | Repression nih.gov |
| Srebf1 | Transcription factor (lipid metabolism) | Repression nih.gov |
Compound Names
| ATF4 |
| Bcl-2 |
| C/EBP |
| CHOP |
| DR5 |
| ERO1α |
| GADD34 |
| GFP |
| TRB3 |
Regulatory Mechanisms Governing Transcription Factor Chop Activity
Upstream Signaling Pathways Activating Transcription Factor CHOP
Multiple signaling cascades converge to regulate the expression and activity of CHOP, primarily in response to endoplasmic reticulum (ER) stress. These pathways can act independently or in concert to fine-tune the cellular response.
The PKR-like ER kinase (PERK) pathway is a central signaling axis leading to the induction of CHOP expression during the unfolded protein response (UPR). nih.govahajournals.orgacs.org Upon ER stress, PERK is activated and phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α). nih.govacs.org This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. nih.gov Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of activating transcription factor 4 (ATF4) mRNA. nih.govahajournals.orgacs.org
Once translated, ATF4 translocates to the nucleus and binds to the amino acid response element (AARE) in the CHOP promoter, a critical step for the transcriptional activation of the CHOP gene. oup.com This leads to a significant increase in CHOP mRNA and subsequent protein levels. acs.org The PERK-eIF2α-ATF4 pathway is considered the predominant mechanism for CHOP induction under ER stress. oup.com
Table 1: Key Components of the PERK-eIF2α-ATF4 Pathway and their Role in CHOP Induction
| Component | Function in the Pathway | Outcome for CHOP |
| PERK | ER stress sensor; kinase that phosphorylates eIF2α. | Initiates the signaling cascade leading to CHOP induction. |
| eIF2α | Translation initiation factor; its phosphorylation inhibits global translation but promotes ATF4 translation. | Facilitates the selective synthesis of ATF4. |
| ATF4 | Transcription factor; binds to the CHOP promoter. | Directly activates the transcription of the CHOP gene. |
The inositol-requiring enzyme 1α (IRE1α) pathway, another major branch of the UPR, also contributes to the regulation of CHOP. Upon activation by ER stress, IRE1α, a transmembrane protein with both kinase and endoribonuclease activity, mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. nih.govresearchgate.net This splicing event generates a potent transcriptional activator, XBP1s. nih.gov
The Apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathway is a stress-activated signaling cascade that can be triggered by various stimuli, including ER stress. wikipedia.orgresearchgate.net ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is activated in response to cellular stress and subsequently activates downstream kinases, including JNK. wikipedia.orgnih.gov
The ASK1-JNK pathway has been implicated in the regulation of CHOP. researchgate.net This signaling module can contribute to the cellular response to ER stress, in part by influencing CHOP-mediated processes. researchgate.net While the precise mechanisms are still under investigation, the activation of this pathway can lead to the phosphorylation of various downstream targets, and it is plausible that CHOP itself or its regulatory partners are among these substrates. nih.gov
The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and extracellular signal-regulated kinase (ERK), are key signaling networks that respond to a wide array of extracellular and intracellular stimuli. researchgate.netnih.gov Both p38 MAPK and ERK have been shown to influence the expression and activity of CHOP.
The p38 MAPK pathway is often activated by cellular stress and can regulate CHOP at the post-transcriptional level. researchgate.net In some instances, the activation of p38 MAPK is associated with increased CHOP expression and has been linked to CHOP-mediated apoptosis. nih.gov Conversely, the ERK pathway is typically associated with cell survival and proliferation, and its activation can sometimes have opposing effects on CHOP expression compared to the stress-activated p38 and JNK pathways. nih.gov The balance between the activities of these MAPK pathways can therefore be a critical determinant of the cellular outcome in response to stress, with CHOP being a key downstream effector. frontiersin.org
Post-Translational Modifications of this compound
The activity and stability of the CHOP protein are further regulated by post-translational modifications (PTMs), which provide an additional layer of control over its function. researchgate.net These modifications can rapidly and reversibly alter CHOP's properties in response to cellular signals.
Phosphorylation is a key post-translational modification that modulates the function of CHOP. nih.gov Several phosphorylation sites have been identified on the CHOP protein, and modification at these sites can have profound effects on its transcriptional activity, stability, and subcellular localization. nih.govportlandpress.com
For example, phosphorylation at serine residues 78 and 81, which can be mediated by p38 MAPK, has been shown to enhance the transcriptional activity of CHOP. nih.gov In contrast, phosphorylation at other sites, such as serine 30, can promote the degradation of CHOP via the ubiquitin-proteasome system. researchgate.net The phosphorylation status of CHOP is therefore a critical determinant of its ability to regulate target gene expression and influence cell fate decisions under stress conditions.
Table 2: Known Phosphorylation Sites of CHOP and Their Functional Consequences
| Phosphorylation Site | Kinase(s) | Functional Consequence |
| Serine 78 / Serine 81 | p38 MAPK | Enhances transcriptional activity. nih.gov |
| Serine 30 | AMPKα1 | Promotes ubiquitination and proteasomal degradation. nih.gov |
| Serine 14 / Serine 15 | CKII | Induces transcriptional silencing. nih.gov |
| Serine 107 | Unknown | May regulate subcellular localization. nih.gov |
Ubiquitination and Proteasomal Degradation of CHOP
The stability and turnover of the CHOP protein are primarily controlled through the ubiquitin-proteasome system (UPS). This pathway involves the tagging of CHOP with ubiquitin molecules, which marks it for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. The N-terminal region of CHOP has been identified as a critical domain for its proteasomal degradation nih.gov. While the specific E3 ubiquitin ligases that directly target CHOP for ubiquitination are still being fully elucidated, the chaperone-dependent E3 ligase CHIP (C-terminus of Hsp70-interacting protein) is known to be involved in the degradation of various proteins critical to cellular signaling and may play a role in CHOP's stability nih.gov.
Conversely, deubiquitinating enzymes (DUBs) can remove ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation and increasing their stability. The specific DUBs that act on CHOP to counteract its degradation are an active area of investigation. Understanding the balance between the activity of E3 ligases and DUBs on CHOP is crucial for comprehending the dynamics of the stress response.
Acetylation, Methylation, and Other Modifications of CHOP
Post-translational modifications beyond ubiquitination, such as acetylation and methylation, also play a role in regulating CHOP's activity, although these are less well-characterized than ubiquitination.
Acetylation: Histone acetylation is a well-established mechanism for regulating gene transcription. In the context of CHOP, studies have shown that histone acetylation at the CHOP promoter is involved in its transcriptional activation in response to certain cellular stresses, such as amino acid deprivation researchgate.net. While direct acetylation of the CHOP protein itself has not been extensively documented, the inhibition of histone deacetylases (HDACs) has been shown to affect CHOP-mediated signaling pathways. For instance, SIRT1 inhibition, which can lead to increased acetylation of various proteins, has been linked to the upregulation of the c-Myc/ATF4/CHOP signaling axis nih.gov. This suggests an indirect regulatory role of acetylation in modulating CHOP's transcriptional network.
Methylation: Similar to acetylation, the primary role of methylation in the context of CHOP appears to be at the level of epigenetic regulation of its gene expression. Histone methylation at the CHOP promoter can influence its transcription. For example, at the early stages of endoplasmic reticulum (ER) stress, the microRNA miR-211, induced by PERK activation, can suppress CHOP transcription through histone methylation at its promoter nih.gov. Direct methylation of the CHOP protein and its functional consequences remain an area for further research.
Protein-Protein Interactions Modulating this compound Activity
CHOP's function as a transcription factor is heavily dependent on its interactions with other proteins. These interactions can dictate its DNA binding specificity, transcriptional activity, and stability.
While CHOP is known to form heterodimers with other members of the C/EBP family of transcription factors, it also interacts with proteins outside of this family, which significantly broadens its regulatory scope. A key non-C/EBP interacting partner is Activating Transcription Factor 4 (ATF4) nih.govdrugbank.com. The interaction between CHOP and ATF4 is crucial for the transcriptional regulation of a subset of stress-response genes nih.govdrugbank.com.
Another important interacting partner is the transcription factor JUN. The interaction between CHOP and phosphorylated JUN forms a complex that can bind to the promoter region of death receptor 4 (DR4), linking CHOP to the extrinsic apoptosis pathway frontiersin.orgwikipedia.org. CHOP also interacts with Activating Transcription Factor 5 (ATF5) to trigger apoptosis in response to perturbations in protein homeostasis molbiolcell.org.
To exert its transcriptional effects, CHOP recruits co-regulators and interacts with chromatin remodeling complexes. These interactions facilitate changes in chromatin structure, making target gene promoters accessible to the transcriptional machinery.
The histone acetyltransferase p300 has been identified as a co-activator for CHOP-mediated transcription. The interaction between CHOP and p300 is essential for the activation of certain target genes. Conversely, the Tribbles-related protein 3 (TRB3) can act as a repressor of CHOP activity by interacting with it and preventing the recruitment of co-activators frontiersin.org.
While the specific chromatin remodeling complexes that directly interact with CHOP are still being fully characterized, it is known that these complexes, such as the SWI/SNF and NuRD complexes, play a global role in altering nucleosome positioning to regulate gene expression nih.govpnas.orgnih.gov. It is plausible that CHOP recruits such complexes to its target gene promoters to modulate their expression during the stress response.
Transcriptional and Post-Transcriptional Regulation of CHOP by MicroRNAs and Long Non-Coding RNAs
In addition to protein-level regulation, the expression and activity of CHOP are also fine-tuned by non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).
MicroRNAs are small non-coding RNA molecules that typically bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression mdpi.comyoutube.com. Several miRNAs have been identified as regulators of CHOP expression.
A prominent example is miR-211, which is induced by the PERK branch of the unfolded protein response (UPR) nih.govnih.gov. Interestingly, while PERK signaling leads to the transcriptional activation of CHOP via ATF4, it also induces miR-211, which in turn suppresses CHOP expression nih.govnih.govnih.gov. This creates a negative feedback loop that helps to control the levels of CHOP, preventing excessive apoptosis during the early stages of ER stress. Another microRNA, miR-494, has also been shown to be induced by ER stress and acts as a negative regulator of CHOP expression frontiersin.org.
The table below summarizes the regulatory miRNAs of CHOP discussed:
| miRNA | Effect on CHOP Expression | Mechanism of Action | Reference |
| miR-211 | Repression | Suppresses CHOP transcription via histone methylation | nih.govnih.gov |
| miR-494 | Repression | Negative regulator of CHOP mRNA levels | frontiersin.org |
lncRNA-CHOP Interactions and Functional Outcomes
Long non-coding RNAs (lncRNAs) are emerging as critical regulators in a multitude of cellular processes, including the endoplasmic reticulum (ER) stress response. Their interactions with the this compound (C/EBP homologous protein) represent a significant layer of regulatory complexity, influencing cell fate under stress conditions. These interactions can be broadly categorized into two main types: the regulation of lncRNA expression by CHOP, and the modulation of CHOP's activity or expression by lncRNAs. The functional outcomes of these interactions are context-dependent, often leading to either the promotion of cell survival or the induction of apoptosis.
Under conditions of prolonged or severe ER stress, the unfolded protein response (UPR) shifts from a pro-survival to a pro-apoptotic signaling cascade, with CHOP playing a central role. researchgate.netfrontiersin.orgsciengine.com LncRNAs are deeply integrated into this regulatory network, acting as both upstream modulators and downstream effectors of CHOP.
CHOP-Mediated Regulation of lncRNAs:
CHOP can directly regulate the transcription of specific lncRNAs by binding to their promoter regions. This positions these lncRNAs as downstream effectors in the ER stress pathway.
lncRNA GOLGA2P10 : The gene encoding the lncRNA Golgin A2 pseudogene 10 (GOLGA2P10) is a direct transcriptional target of CHOP. nih.gov Research has shown that CHOP, as part of the PERK/ATF4/CHOP signaling axis, binds to the promoter of GOLGA2P10, inducing its expression during ER stress. nih.govnih.gov Functionally, GOLGA2P10 acts as a pro-survival factor, protecting tumor cells from ER stress-induced apoptosis by regulating members of the Bcl-2 family. nih.gov
lnc-MGC : The this compound has also been identified as a key regulator for the expression of lnc-MGC. Experimental knockdown of CHOP using siRNA resulted in a significant suppression of lnc-MGC induction, indicating that CHOP is necessary for its expression under certain stress conditions. nih.gov
Modulation of CHOP by lncRNAs:
Conversely, several lncRNAs have been shown to influence the expression and subsequent functional activity of CHOP, thereby impacting the cellular decision between adaptation and apoptosis.
lncRNA MEG3 : Maternally expressed gene 3 (MEG3) has been shown to induce apoptosis through the ER stress pathway. Overexpression of MEG3 leads to an upregulation of key UPR proteins, which in turn increases the expression of CHOP. spandidos-publications.com This culminates in the activation of downstream apoptotic markers like caspase-9 and cleaved caspase-3, highlighting MEG3's role as a pro-apoptotic lncRNA that functions, at least in part, by elevating CHOP levels. spandidos-publications.com
lncRNA H19 : In the context of diabetic cardiomyopathy, the lncRNA H19 has been found to inhibit ER stress-induced apoptosis. nih.gov High glucose conditions typically lead to an upregulation of p-PERK and CHOP. However, the presence of H19 can reverse this effect, leading to a downregulation of these stress markers. nih.gov This suggests H19 functions as a cardioprotective lncRNA by suppressing the CHOP-mediated apoptotic pathway.
lincRNA-p21 : Functioning as a tumor suppressor, lincRNA-p21 activates ER stress pathways. physiology.org This activation would inherently involve the downstream induction of CHOP, contributing to its tumor-suppressive, pro-apoptotic effects.
lncRNA TUG1 : Taurine upregulated gene 1 (TUG1) has been suggested to reduce apoptosis by inhibiting ER stress. physiology.org Overexpression of TUG1 was associated with reduced expression of CHOP, indicating that TUG1 may promote cell survival by dampening the pro-apoptotic arm of the UPR. physiology.org
The interplay between lncRNAs and CHOP forms a complex regulatory circuit that fine-tunes the cellular response to ER stress. While CHOP can directly activate the transcription of specific lncRNAs, other lncRNAs can, in turn, control the level and activity of CHOP. The ultimate cellular outcome—survival or death—is heavily influenced by the balance of these intricate interactions.
Table 1: Summary of lncRNA-CHOP Interactions and Outcomes
| lncRNA | Regulatory Interaction | Cellular Context | Functional Outcome |
|---|---|---|---|
| GOLGA2P10 | Transcriptionally induced by CHOP. nih.govnih.gov | Cancer | Anti-apoptotic / Pro-survival nih.gov |
| lnc-MGC | Transcriptionally regulated by CHOP. nih.gov | Cancer | Pro-survival nih.gov |
| MEG3 | Upregulates CHOP expression. spandidos-publications.com | Esophageal Cancer | Pro-apoptotic spandidos-publications.com |
| H19 | Suppresses CHOP expression. nih.gov | Diabetic Cardiomyopathy | Anti-apoptotic / Pro-survival nih.gov |
| TUG1 | Inhibits ER stress, reducing CHOP expression. physiology.org | Liver Cell Damage | Anti-apoptotic / Pro-survival physiology.org |
| lincRNA-p21 | Activates ER stress pathways, inducing CHOP. physiology.org | Hepatocellular Carcinoma | Pro-apoptotic / Tumor Suppressive physiology.org |
Advanced Methodologies for Investigating Transcription Factor Chop
Genetic Manipulation Techniques for CHOP Research
Genetic manipulation is a cornerstone of modern biological research, enabling scientists to dissect the function of specific genes. For CHOP research, several powerful techniques are employed to modulate its expression and create models for in-depth study.
The advent of the CRISPR/Cas9 system has revolutionized gene editing, offering a highly efficient and precise tool for creating knockout and knockin models to study CHOP. This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. nih.gov The cell's natural repair mechanisms can then be harnessed to either disrupt the CHOP gene (knockout) or insert a new genetic sequence (knockin).
CHOP knockout models are invaluable for investigating the loss-of-function phenotypes and understanding the essential roles of CHOP in cellular processes. chop.edutaconic.com Conversely, knockin models allow for the introduction of specific mutations to study their functional consequences or the insertion of reporter genes, such as Green Fluorescent Protein (GFP), to track CHOP expression and localization. The CRISPR/Cas9 technology has significantly reduced the time and cost associated with generating these models compared to traditional methods. anilocus.com
| Model Type | Description | Application in CHOP Research | Key Advantage |
|---|---|---|---|
| Knockout | Permanent inactivation of the CHOP gene. | Studying the consequences of CHOP deficiency in various stress responses. | Complete loss-of-function analysis. |
| Knockin | Insertion of a specific DNA sequence at the CHOP locus. | Investigating the effects of specific CHOP mutations or tagging CHOP with a reporter protein. | Precise modification and functional analysis. |
RNA interference (RNAi) is a natural biological process for post-transcriptional gene silencing that can be harnessed to specifically knockdown CHOP expression. nih.govnih.govwikipedia.org This is achieved by introducing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the CHOP mRNA sequence. youtube.com These small RNAs guide the RNA-induced silencing complex (RISC) to cleave and degrade the target CHOP mRNA, thereby preventing its translation into protein. wikipedia.org
Antisense oligonucleotides are another tool used to inhibit CHOP expression. These are short, synthetic single-stranded nucleic acid sequences that are complementary to a specific region of the CHOP mRNA. Upon binding, they can block translation or promote mRNA degradation. Both RNAi and antisense oligonucleotides offer a transient and dose-dependent method to modulate CHOP levels, making them useful for studying the acute effects of CHOP depletion.
To understand the systemic and tissue-specific functions of CHOP in a whole organism, transgenic and conditional knockout animal models are indispensable. taconic.comnih.gov Transgenic models involve the introduction of a foreign gene (transgene) into the animal's genome, allowing for the overexpression of CHOP or the expression of a modified version of the protein.
Conditional knockout models provide even greater spatial and temporal control over CHOP gene deletion. taconic.comcyagen.com These models often utilize the Cre-LoxP system. A "floxed" CHOP allele, where critical exons are flanked by LoxP sites, is created. taconic.com By crossing these animals with another line expressing Cre recombinase under the control of a tissue-specific or inducible promoter, the CHOP gene can be excised in a specific cell type or at a particular time. cyagen.com This approach is crucial for studying the role of CHOP in specific tissues or during different developmental stages, bypassing potential embryonic lethality associated with a constitutive knockout. cyagen.com
| Model Type | Description | Application in CHOP Research | Key Advantage |
|---|---|---|---|
| Transgenic | Carries a foreign or modified CHOP gene. | Studying the effects of CHOP overexpression or expression of a mutant form. | Gain-of-function analysis. |
| Conditional Knockout | CHOP gene can be deleted in specific tissues or at specific times. | Investigating the tissue-specific and temporal roles of CHOP. | Precise spatial and temporal control of gene deletion. |
Cell-Based Assays and Imaging Techniques for CHOP
Cell-based assays and advanced imaging techniques are fundamental for elucidating the cellular and molecular dynamics of CHOP. These methods allow for the quantitative analysis of CHOP expression and the visualization of its behavior within living cells.
Fluorescence microscopy is a powerful tool to visualize the subcellular localization and dynamics of CHOP. nih.govspringernature.com By tagging CHOP with a fluorescent protein, such as GFP, researchers can track its expression and movement in real-time within living cells. springernature.com This approach has been instrumental in observing the nuclear translocation of CHOP upon endoplasmic reticulum stress, a key step in its activation.
Live-cell imaging techniques provide dynamic information about the temporal regulation of CHOP expression. nih.gov For example, time-lapse microscopy can be used to monitor the induction of CHOP-GFP in response to various cellular stressors, providing insights into the kinetics of the stress response. nih.gov
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of a large population of cells. researchgate.netnih.gov For CHOP research, it is particularly useful for quantifying the percentage of cells expressing CHOP and the relative levels of CHOP protein within individual cells. nih.govyoutube.commdpi.com
In a typical flow cytometry experiment for intracellular CHOP detection, cells are first fixed and permeabilized to allow an anti-CHOP antibody to enter the cell. This primary antibody is then detected by a secondary antibody conjugated to a fluorochrome. As the cells pass one by one through a laser beam, the fluorescence intensity of each cell is measured, providing a quantitative readout of CHOP expression on a single-cell basis. researchgate.netnih.gov This method is highly valuable for studying the heterogeneity of CHOP expression within a cell population in response to stress.
Reporter Gene Systems for CHOP Transcriptional Activity
Reporter gene systems are instrumental in monitoring the transcriptional activity of CHOP. These systems typically involve the use of a reporter gene, such as luciferase or a fluorescent protein, the expression of which is controlled by a CHOP-responsive promoter. This allows for the quantification of CHOP's transcriptional activation in response to various stimuli.
Luciferase-based reporter assays are a widely adopted method due to their high sensitivity and broad dynamic range. nih.govthermofisher.com In this system, the promoter of a CHOP target gene is fused upstream of a luciferase gene. nih.gov When CHOP is activated, it binds to the promoter and drives the expression of luciferase. The resulting bioluminescence can be measured with a luminometer, providing a quantitative measure of CHOP activity. nih.govnih.gov Stable cell lines, such as the CHOP Luciferase Reporter Mia-Paca2 and HEK293 stable cell lines, have been developed to express a firefly luciferase reporter gene under the control of a CHOP-responsive element. signosisinc.comsignosisinc.com These cell lines serve as a valuable tool for monitoring CHOP activation when triggered by stimuli such as thapsigargin (B1683126) and tunicamycin (B1663573). signosisinc.comsignosisinc.com
Fluorescent reporter systems offer another avenue for tracking CHOP activity. In these systems, a fluorescent protein like Green Fluorescent Protein (GFP) is placed under the control of a CHOP-responsive promoter. addgene.org The expression of the fluorescent protein can then be visualized and quantified using techniques like flow cytometry or fluorescence microscopy, providing a real-time readout of CHOP transcriptional activity within living cells. nih.govnih.gov A CHOP::GFP reporter gene, for instance, has been shown to closely track the expression of endogenous CHOP. addgene.org
| Reporter System | Principle | Application | Example Stimuli |
| Luciferase Reporter | A CHOP-responsive promoter drives the expression of the luciferase enzyme. The amount of light produced is proportional to CHOP activity. nih.govnih.gov | Quantifying CHOP transcriptional activity in response to various treatments. signosisinc.comsignosisinc.com | Tunicamycin, Thapsigargin signosisinc.comsignosisinc.com |
| Fluorescent Reporter | A CHOP-responsive promoter controls the expression of a fluorescent protein (e.g., GFP). addgene.org | Real-time monitoring and tracking of CHOP activity in living cells. nih.govnih.gov | Endoplasmic Reticulum Stress addgene.org |
Proteomic and Interactomic Approaches for CHOP Research
Proteomic and interactomic approaches provide a global perspective on the proteins that interact with CHOP and the pathways it regulates. These methods are crucial for understanding the molecular mechanisms underlying CHOP's function.
Mass Spectrometry-Based Identification of CHOP Interacting Proteins
A key technique for identifying proteins that physically associate with CHOP is co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS). creative-proteomics.comnih.gov This method involves using an antibody to specifically pull down CHOP from a cell lysate, along with any proteins that are bound to it. nih.gov The entire protein complex is then analyzed by mass spectrometry to identify the interacting partners. creative-proteomics.comnih.gov This powerful approach allows for the characterization of the CHOP interactome in its native state, providing valuable insights into the composition of protein complexes and interaction networks. creative-proteomics.comnih.gov
Quantitative Proteomics for CHOP Pathway Analysis
Quantitative proteomics enables the global measurement of changes in protein abundance and post-translational modifications within the CHOP signaling pathway. Techniques such as label-free quantitative mass spectrometry can be employed to compare the proteome and phosphoproteome of cells under conditions of CHOP activation versus control conditions. nih.gov This allows for the identification of proteins and phosphorylation events that are up- or down-regulated downstream of CHOP, providing a comprehensive view of the cellular response to CHOP activation. nih.govchop.edu Advanced mass spectrometry platforms can facilitate deep proteomics analysis of various biological samples. chop.edu
Bioinformatic and Computational Analysis of CHOP-Related Data
The vast amount of data generated from high-throughput methodologies requires sophisticated bioinformatic and computational tools for analysis and interpretation.
Analysis of High-Throughput Sequencing Data (RNA-Seq, ChIP-Seq) for CHOP Studies
High-throughput sequencing technologies like RNA sequencing (RNA-Seq) and Chromatin Immunoprecipitation sequencing (ChIP-Seq) are fundamental to understanding CHOP's regulatory functions. RNA-Seq provides a comprehensive profile of gene expression changes in response to CHOP activation, revealing the downstream targets of CHOP-mediated transcriptional regulation. nih.govnih.gov
ChIP-Seq is used to identify the specific sites on the genome where CHOP binds. wikipedia.org This technique combines chromatin immunoprecipitation with massively parallel DNA sequencing to map the genome-wide binding sites of CHOP. wikipedia.org The computational analysis of ChIP-Seq data involves steps such as read mapping, peak calling to identify enriched binding regions, and motif analysis to discover the DNA sequences that CHOP recognizes. nih.govspringernature.com Studies employing ChIP-Seq have been instrumental in identifying the direct target genes of CHOP. nih.gov
| Sequencing Technique | Data Generated | Biological Insights |
| RNA-Seq | Whole-transcriptome expression profiles. nih.gov | Identifies genes and pathways regulated by CHOP. nih.gov |
| ChIP-Seq | Genome-wide map of CHOP binding sites. wikipedia.org | Reveals direct gene targets of CHOP and its DNA binding motifs. nih.gov |
Gene Set Enrichment Analysis for CHOP-Associated Pathways
Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. gsea-msigdb.orggsea-msigdb.org In the context of CHOP research, GSEA is applied to RNA-Seq data to identify pathways and biological processes that are significantly enriched among the genes regulated by CHOP. This approach helps to elucidate the functional consequences of CHOP activation. By comparing the expression of genes in a CHOP-activated state to a control state, GSEA can identify enriched pathways from databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.netnyu.eduresearchgate.net
Predictive Modeling of CHOP Regulatory Networks
Predictive modeling of the transcription factor CHOP (C/EBP homologous protein) regulatory network involves the use of computational and systems biology approaches to decipher the complex web of interactions governing its expression and function. These models are essential for understanding how cells integrate various stress signals and make critical fate decisions, such as survival, autophagy, or apoptosis. By simulating the dynamic behavior of the network, researchers can generate testable hypotheses about its structure, logic, and response to perturbations.
A primary methodology in this field is the construction of mathematical models based on ordinary differential equations (ODEs). These models describe the temporal dynamics of key network components, such as the activation of CHOP and its upstream regulators. For instance, dynamic modeling of the Unfolded Protein Response (UPR) has shown that all three branches of the UPR are required to accurately simulate CHOP expression dynamics. nih.gov Such models have successfully predicted that the transcription factor ATF6 is a crucial regulator that shapes the early-phase dynamics of CHOP expression following endoplasmic reticulum (ER) stress. nih.govresearchgate.net Furthermore, ODE-based models have been used to explore the regulatory logic of crosstalk between different UPR pathways, such as the contributions of both ATF4 and ATF6 to CHOP expression. nih.gov By fitting the models to experimental time-series data, unknown kinetic parameters can be determined, allowing for in silico experiments like simulating the deletion of specific network connections to predict their impact on CHOP levels. nih.gov
Another powerful approach is the use of network inference algorithms, which aim to reverse-engineer the regulatory circuitry from high-throughput omics data. Systems biology investigations combine multi-omics datasets (e.g., transcriptomics, proteomics, and microRNA profiles) to construct comprehensive interaction maps. plos.orgnih.gov This integrative strategy was employed to characterize the networks associated with the FUS-CHOP fusion protein in myxoid liposarcoma. plos.orgnih.govresearchgate.net By comparing sensitive and resistant cancer cell lines, these models identified altered apoptosis and cell cycle regulation networks and pinpointed specific microRNAs (like miR-21, miR-130a, and miR-7) with CHOP binding sites in their promoters as key post-transcriptional regulators. plos.org Similarly, single-cell network analysis has identified CHOP (DDIT3) as a critical regulatory node in hematopoiesis, with predicted linkages to both erythroid and myeloid lineage determinants. nih.govnih.gov
More advanced computational techniques are also being applied. A mean-field modeling approach has been developed to capture the expression dynamics of CHOP and c-Myc in acute myeloid leukemia by reducing the complexity of their vast regulatory networks into a manageable mathematical model. biorxiv.org This method helps identify the dominant interactions and pathways that are altered by drug perturbations. biorxiv.org Additionally, systems biology analyses combining experimental data with computer simulations have been used to propose novel feedback loops within the CHOP regulatory network. For example, modeling suggests that GADD34 has a positive effect on the activity of the CHOP-inducer ATF4, while CHOP itself may inhibit ATF4, indicating a fine-tuning mechanism for the stress response. nih.gov
These predictive models provide a quantitative and systems-level understanding of CHOP regulation, moving beyond the study of individual components to elucidate the emergent properties of the entire network.
Data Tables
| Modeling Approach | Biological Context | Key Findings and Predictions | Reference |
|---|---|---|---|
| Ordinary Differential Equations (ODE) | Unfolded Protein Response (UPR) | Predicted that ATF6 shapes the early dynamics of CHOP expression and that sustained ATF4 levels lead to prolonged CHOP expression. | nih.govnih.gov |
| Systems Biology (Multi-omics Integration) | Myxoid Liposarcoma (FUS-CHOP) | Reconstructed apoptosis and cell cycle networks; identified miR-21, miR-130a, and miR-7 as key post-transcriptional regulators with CHOP binding sites. | plos.orgnih.govresearchgate.net |
| Single-Cell Network Inference | Hematopoiesis | Identified CHOP (DDIT3) as a nodal regulator with positive links to erythroid factors and negative links to myeloid determinants. | nih.govnih.gov |
| Mean-Field Modeling | Acute Myeloid Leukemia (AML) | Captured the temporal evolution of CHOP and c-Myc expression in response to drug perturbations by simplifying their complex regulatory inputs. | biorxiv.org |
| Computational Simulation & Experimental Validation | ER Stress Response | Proposed novel feedback loops where GADD34 positively influences ATF4 activity, while CHOP may inhibit it, fine-tuning the stress response. | nih.gov |
| Component | Component Type | Predicted Role in CHOP Regulatory Network | Reference |
|---|---|---|---|
| ATF4 | Upstream Regulator (Transcription Factor) | A primary inducer of CHOP expression during ER stress; its activity is modulated by feedback from GADD34 and potentially CHOP itself. | nih.govnih.gov |
| ATF6 | Upstream Regulator (Transcription Factor) | Shapes the early-phase induction of CHOP expression in response to ER stress. | nih.govnih.gov |
| GADD34 | Downstream Target / Feedback Modulator | A target of ATF4 that is predicted to form a positive feedback loop by enhancing ATF4 activity, thereby influencing CHOP levels. | nih.gov |
| FUS-CHOP | Chimeric Oncoprotein | Acts as an aberrant transcription factor that regulates networks involved in apoptosis and cell cycle, including via downstream miRNAs. | plos.orgnih.govresearchgate.netbiorxiv.org |
| miR-21, miR-130a, miR-7 | Post-transcriptional Regulators (microRNAs) | Identified as having CHOP binding sites in their promoters and being part of the FUS-CHOP regulatory network in cancer. | plos.org |
| Gata2 | Interacting Partner (Transcription Factor) | Predicted to form a regulatory axis with CHOP (DDIT3) in the context of erythroid lineage programming. | nih.gov |
Compound and Protein Table
| Name | Type |
| CHOP (DDIT3) | Protein (Transcription Factor) |
| ATF4 | Protein (Transcription Factor) |
| ATF6 | Protein (Transcription Factor) |
| c-Myc | Protein (Transcription Factor) |
| FUS-CHOP | Protein (Fusion Protein) |
| GADD34 | Protein |
| Gata2 | Protein (Transcription Factor) |
| miR-21 | microRNA |
| miR-130a | microRNA |
| miR-7 | microRNA |
Emerging Concepts and Future Research Directions in Transcription Factor Chop Biology
Novel Roles of Transcription Factor CHOP Beyond Canonical Stress Responses
While extensively characterized as a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis, emerging research has illuminated the multifaceted nature of the transcription factor C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). frontiersin.orgnih.gov Beyond its canonical role in programmed cell death, CHOP is increasingly recognized for its involvement in a diverse array of cellular processes, including inflammation, cell differentiation, proliferation, and metabolism. frontiersin.orgnih.gov Under non-stressed conditions, CHOP expression is typically low; however, its transcription is markedly induced by various stressors, leading to its translocation to the nucleus where it can modulate the expression of a wide range of target genes. frontiersin.orgnih.gov
Recent studies have demonstrated that CHOP's functional repertoire extends to the regulation of inflammatory responses. frontiersin.orgnih.gov For instance, in the context of metabolic stress, CHOP has been shown to activate the NF-κB signaling pathway, a central regulator of inflammation. molbiolcell.orgnih.gov This activation can lead to the production and secretion of pro-inflammatory cytokines. molbiolcell.orgnih.gov
Furthermore, CHOP has been implicated in the control of cell differentiation and proliferation. In some cellular contexts, nuclear CHOP can induce a temporary cell cycle arrest in the G1 phase. frontiersin.orgnih.gov It also has the capacity to inhibit genes that promote a reversible G0 arrest, thereby influencing cell proliferation. nih.gov The role of CHOP in differentiation is complex and appears to be cell-type specific, with evidence suggesting its involvement in processes such as adipogenesis. atlasgeneticsoncology.orgnih.gov
Investigations into the metabolic functions of CHOP have revealed its contribution to the regulation of lipid metabolism. nih.gov This suggests a broader role for CHOP in maintaining cellular and organismal homeostasis, extending beyond its immediate response to cellular stress. The expanding understanding of these non-canonical roles highlights CHOP as a critical node in a complex network of transcriptional regulation that governs diverse cellular functions. frontiersin.org
| Novel Function | Cellular Process | Key Findings |
| Inflammation | Regulation of inflammatory signaling | Activates the NF-κB pathway, leading to cytokine production. molbiolcell.orgnih.gov |
| Cell Cycle Control | Proliferation and growth arrest | Can induce a transient G1 cell cycle arrest. frontiersin.orgnih.gov |
| Cell Differentiation | Lineage-specific development | Implicated in processes such as adipogenesis. atlasgeneticsoncology.orgnih.gov |
| Metabolism | Metabolic homeostasis | Plays a role in the regulation of lipid metabolism. nih.gov |
Therapeutic Modalities and Conceptual Strategies Targeting this compound (Mechanistic Principles)
Given the central role of CHOP in various pathological conditions, it has emerged as an attractive, albeit challenging, therapeutic target. The development of strategies to modulate CHOP expression or activity is grounded in several key mechanistic principles aimed at either inhibiting its detrimental effects or harnessing its functions for therapeutic benefit. nih.gov These conceptual strategies primarily revolve around small molecule inhibitors, gene therapy approaches, and inhibitors of protein-protein interactions. nih.gov
Small Molecule Inhibitors of CHOP Expression or Activity (Theoretical Basis)
The theoretical basis for using small molecule inhibitors to target CHOP involves interfering with the upstream signaling pathways that lead to its transcriptional upregulation or directly inhibiting its function. nih.gov Since CHOP expression is significantly induced under stress conditions, primarily through the PERK-eIF2α-ATF4 signaling axis of the unfolded protein response (UPR), molecules that inhibit these upstream kinases, such as PERK, represent a viable strategy to suppress CHOP expression. frontiersin.orgnih.gov For example, the small molecule inhibitor GSK2606414 targets the PERK kinase, thereby reducing the phosphorylation of eIF2α and the subsequent translation of ATF4, a key transcription factor for CHOP. nih.gov
Another theoretical approach is to identify and develop small molecules that can directly bind to the CHOP protein and inhibit its ability to form heterodimers with other transcription factors, such as C/EBP family members, which is crucial for its transcriptional activity. atlasgeneticsoncology.org Alternatively, molecules could be designed to promote the degradation of CHOP protein. The development of such direct inhibitors is still in a nascent stage and requires a detailed understanding of the structural biology of CHOP and its interactions.
Gene Therapy Approaches for Modulating CHOP Levels (Conceptual Framework)
The conceptual framework for gene therapy approaches to modulate CHOP levels encompasses several strategies, including the use of RNA interference (RNAi) and CRISPR-based technologies. RNAi, through short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs), can be designed to specifically target and degrade CHOP mRNA, thereby preventing its translation into protein. This approach offers a high degree of specificity and has the potential to be effective in diseases where CHOP overexpression is a key driver of pathology.
More advanced gene-editing technologies like CRISPR-Cas9 offer the potential for permanent modification of the DDIT3 gene (which encodes CHOP). chop.edu This could involve introducing mutations that inactivate the gene or altering its regulatory regions to prevent its transcriptional induction under stress conditions. A newer, more precise gene-editing technology known as prime editing, which does not require double-stranded DNA breaks, could also be harnessed to make targeted corrections to the DDIT3 gene. chop.edu Furthermore, the development of "dimmer switch" systems, which allow for the fine-tuning of gene expression from gene therapy vectors using orally available small molecules, could provide a means to control the level of CHOP modulation. technologynetworks.com
Protein-Protein Interaction Inhibitors Targeting CHOP Complexes (Mechanistic Design)
The mechanistic design of protein-protein interaction (PPI) inhibitors targeting CHOP complexes focuses on disrupting the formation of functional transcriptional machinery. CHOP functions by forming heterodimers with other basic leucine (B10760876) zipper (bZIP) transcription factors, such as members of the C/EBP family. atlasgeneticsoncology.orgfrontiersin.org These heterodimers can then bind to specific DNA sequences in the promoters of target genes to either activate or repress their transcription. frontiersin.org
The design of inhibitors that prevent these interactions is a promising therapeutic strategy. nih.gov Such inhibitors could be small molecules or peptidomimetics that are designed to bind to the dimerization interface of CHOP or its partner proteins, thereby sterically hindering the formation of the heterodimeric complex. A thorough understanding of the three-dimensional structure of these protein complexes is essential for the rational design of such inhibitors. By preventing CHOP from interacting with its binding partners, these inhibitors would effectively block its ability to regulate the expression of downstream genes involved in apoptosis and other cellular processes.
| Therapeutic Modality | Mechanistic Principle | Conceptual Approach |
| Small Molecule Inhibitors | Inhibition of upstream signaling or direct CHOP inhibition | Target PERK kinase to reduce CHOP transcription; design molecules to block CHOP's transcriptional activity or promote its degradation. nih.gov |
| Gene Therapy | Modulation of CHOP gene expression | Utilize RNAi to degrade CHOP mRNA; employ CRISPR-Cas9 or prime editing to inactivate the DDIT3 gene. chop.edu |
| Protein-Protein Interaction Inhibitors | Disruption of functional CHOP heterodimers | Design small molecules or peptidomimetics to block the interaction of CHOP with C/EBP family members. atlasgeneticsoncology.orgnih.gov |
Cross-Talk between this compound and Other Signaling Pathways
The biological functions of this compound are not carried out in isolation but are intricately linked with other major signaling pathways within the cell. This "cross-talk" allows for the integration of various stress signals and the fine-tuning of cellular responses. frontiersin.orgwikipedia.org A particularly well-documented interaction is the cross-talk between CHOP and the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. molbiolcell.orgnih.govmdpi.com
Under conditions of metabolic stress, such as exposure to saturated fatty acids, CHOP has been shown to activate the NF-κB pathway. molbiolcell.orgnih.gov This activation is not a result of reduced levels of the NF-κB inhibitor, IκBα, but rather involves the enhanced phosphorylation of the p65 subunit of NF-κB at serine 536. molbiolcell.orgnih.gov This phosphorylation event promotes the nuclear translocation of p65 and subsequent transcriptional activation of NF-κB target genes, including those encoding pro-inflammatory cytokines like IL-8 and TNFα. molbiolcell.orgnih.gov This CHOP-mediated activation of NF-κB appears to be, at least in part, dependent on the induction of Interleukin-1 receptor-associated kinase 2 (IRAK2). molbiolcell.orgnih.gov
The interplay between the unfolded protein response (UPR), of which CHOP is a major component, and NF-κB is complex and can involve both positive and negative feedback loops. mdpi.com For instance, while CHOP can activate NF-κB, other components of the UPR can also influence NF-κB signaling at multiple levels. mdpi.com The convergence of these pathways on the promoters and enhancers of a multitude of genes allows for a coordinated transcriptional response that ultimately determines the cell's fate in the face of stress. mdpi.com
Beyond NF-κB, CHOP is also known to interact with other signaling cascades. For example, CHOP can upregulate the expression of Tribbles-related protein 3 (TRB3), which in turn can inhibit the pro-survival Akt signaling pathway. nih.govoup.com By suppressing Akt activity, CHOP can further promote apoptosis. nih.gov These examples of cross-talk underscore the role of CHOP as a central hub in the integration of stress signals and the orchestration of complex cellular outcomes.
Single-Cell and Spatial Omics Approaches to Decipher CHOP Heterogeneity
The advent of single-cell and spatial omics technologies has revolutionized the study of complex biological systems by providing unprecedented resolution into cellular heterogeneity. cancer.govnih.govfrontiersin.org These approaches are poised to significantly advance our understanding of this compound by enabling the dissection of its expression and function at the level of individual cells and within the context of their native tissue microenvironment. cancer.govabcam.com
Single-cell RNA sequencing (scRNA-seq) allows for the transcriptomic profiling of thousands of individual cells, making it possible to identify distinct cell populations and subpopulations that may exhibit differential expression of CHOP in response to stress. cancer.govnih.gov This is particularly relevant in heterogeneous tissues, such as tumors, where subpopulations of cells may have varying levels of ER stress and, consequently, different levels of CHOP induction. cancer.govfrontiersin.org By analyzing the transcriptomes of individual cells, researchers can correlate CHOP expression with specific cell states and uncover novel regulatory networks that govern its activity in a cell-type-specific manner. cancer.gov
Spatial transcriptomics adds another layer of information by mapping gene expression patterns within the two- or three-dimensional context of a tissue. abcam.comchop.edu This technology allows researchers to visualize the spatial distribution of CHOP-expressing cells and to understand how their location within a tissue influences their function and interactions with neighboring cells. abcam.comchop.edu For example, in a tumor microenvironment, spatial transcriptomics could reveal whether CHOP-positive cells are localized to specific regions, such as hypoxic cores, and how their proximity to immune cells or stromal cells affects their fate. abcam.com The development of new computational tools is further enhancing the ability to analyze and interpret the vast datasets generated by these technologies. chop.edu
The integration of single-cell and spatial omics data can provide a comprehensive picture of CHOP heterogeneity. chop.edu By combining these approaches, it is possible to identify rare cell populations with high CHOP expression and to understand their spatial organization and functional significance. nih.gov These powerful technologies hold the key to deciphering the complex and context-dependent roles of CHOP in health and disease, and will likely pave the way for the development of more targeted and effective therapeutic strategies.
| Technology | Application to CHOP Research | Potential Insights |
| Single-Cell RNA Sequencing (scRNA-seq) | Profiling CHOP expression in individual cells within a heterogeneous population. cancer.govnih.gov | Identification of cell subtypes with differential CHOP expression; correlation of CHOP levels with specific cellular states and transcriptional programs. cancer.gov |
| Spatial Transcriptomics | Mapping the spatial distribution of CHOP expression within intact tissues. abcam.comchop.edu | Understanding the influence of the tissue microenvironment on CHOP induction and function; identifying spatial relationships between CHOP-expressing cells and other cell types. abcam.com |
| Multi-omics Integration | Combining single-cell and spatial data with other omics layers (e.g., proteomics, epigenomics). chop.eduprnewswire.com | A comprehensive understanding of the regulation and functional consequences of CHOP expression at a systems level. |
Systems Biology Perspectives on CHOP Network Integration
Systems biology offers a powerful lens through which to understand the complex and dynamic role of the this compound within the broader landscape of cellular signaling. By integrating computational modeling with experimental data, researchers can move beyond linear pathways to appreciate CHOP as a critical node in a highly interconnected network that governs cell fate under stress.
A key area of focus has been the integration of CHOP within the Unfolded Protein Response (UPR), particularly the PERK branch. Upon endoplasmic reticulum (ER) stress, the phosphorylation of eIF2α by PERK reduces global protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). nih.govmdpi.com ATF4, in turn, directly activates the transcription of the Ddit3 gene, which encodes CHOP. nih.govfrontiersin.orgnih.gov Systems-level analyses have explored the intricate regulatory dynamics of this core module, often referred to as the ATF4-GADD34-CHOP regulatory triangle. nih.govnih.gov
Computational simulations and molecular studies have uncovered feedback loops that fine-tune this response. For instance, CHOP can form heterodimers with other transcription factors, such as members of the C/EBP and AP-1 families, thereby altering their DNA-binding specificity and transcriptional activity. nih.govnih.govnih.gov This network integration allows CHOP to influence a wide array of cellular processes beyond apoptosis, including inflammation, metabolism, and oxidative stress. oup.comresearchgate.net
One systems biology study highlighted two novel feedback loops within the UPR: a positive effect of GADD34 on ATF4 activity and an inhibitory effect of CHOP on ATF4. nih.gov These feedback mechanisms are crucial for the precise control of the ATF4-dependent stress response, ensuring that the cellular decision between adaptation and apoptosis is tightly regulated. nih.gov The integration of CHOP into these networks allows the cell to mount a response that is proportional to the level and duration of ER stress.
Key CHOP Interaction Networks
| Interacting Factor | Type of Interaction | Functional Consequence |
|---|---|---|
| ATF4 (Activating Transcription Factor 4) | Transcriptional Activation & Dimerization | ATF4 induces CHOP expression nih.govoup.com; The CHOP-ATF4 heterodimer can regulate genes involved in protein synthesis and apoptosis. nih.gov |
| C/EBP family proteins | Heterodimerization | CHOP can act as a dominant-negative inhibitor of C/EBP-induced transcription or co-activate specific target genes. frontiersin.orgnih.gov |
| GADD34 (Growth Arrest and DNA Damage-inducible 34) | Indirect (via ATF4) | CHOP is a key target of the ATF4 pathway, and GADD34 is also a target. GADD34 dephosphorylates eIF2α, restoring protein synthesis, which can exacerbate ER stress and promote CHOP-mediated apoptosis. nih.govfrontiersin.orgnih.gov |
| AP-1 Complex (Jun/Fos) | Protein-Protein Interaction | CHOP can be recruited to the AP-1 complex, enhancing the transcriptional activation of AP-1 target genes. nih.gov |
| TRB3 (Tribbles-related protein 3) | Transcriptional Activation | CHOP–ATF4 cooperates to transactivate TRB3, which contributes to CHOP-induced apoptosis by inhibiting Akt phosphorylation. frontiersin.orgnih.govfrontiersin.org |
| ERO1α (ER oxidoreductin 1α) | Transcriptional Activation | CHOP induces ERO1α, leading to increased reactive oxygen species (ROS) production and calcium release from the ER, promoting apoptosis. nih.govoup.com |
| BCL-2 family proteins | Transcriptional Regulation | CHOP can down-regulate the anti-apoptotic protein BCL-2 and up-regulate pro-apoptotic BH3-only proteins like BIM and PUMA. nih.govoup.comoup.com |
Unexplored Research Avenues and Translational Potential of CHOP Biology
Despite significant advances in understanding CHOP's role in ER stress-induced apoptosis, several research avenues remain underexplored, holding considerable translational potential. Future investigations are poised to reveal novel functions for CHOP and refine strategies for its therapeutic modulation in a variety of human diseases.
One significant unexplored area is the context-dependent function of CHOP. While widely viewed as a pro-apoptotic factor, emerging evidence suggests CHOP's role in cell fate is more nuanced. nih.govresearchgate.net In some contexts, such as in myelinating glial cells, CHOP overexpression does not necessarily induce apoptosis, challenging the universal applicability of its pro-death function. jneurosci.org Recent studies propose that CHOP may act as a "stress test," driving cells toward either adaptation and proliferation or death, depending on the intensity and duration of the stress. nih.govresearchgate.net Further research is needed to elucidate the molecular switches that dictate these opposing outcomes in different cell types and under various stress conditions.
The expanding network of CHOP's downstream targets also presents new research opportunities. For example, CHOP induces another transcription factor, ATF5, creating a feedforward loop that amplifies the apoptotic signal in response to proteasome inhibition. molbiolcell.org Unraveling the full extent of this CHOP-regulated gene network could identify novel nodes for therapeutic intervention. Furthermore, the role of CHOP in diseases beyond the classic ER stress paradigm, such as fibrosis, remains an area ripe for investigation. frontiersin.orgnih.gov
The translational potential of targeting CHOP is immense, particularly in oncology and neurodegenerative diseases. mdpi.comnih.gov
Oncology: In cancer, where tumor cells often hijack the UPR to survive in a hostile microenvironment, modulating CHOP activity could be a powerful therapeutic strategy. mdpi.com For instance, developing agents that selectively enhance CHOP expression in cancer cells could push them toward apoptosis. Conversely, in chemotherapy regimens where ER stress contributes to side effects in healthy tissues, transient inhibition of CHOP could be protective. The development of novel therapies like peptide-centric chimeric antigen receptors (PC-CARs) that can target intracellular tumor drivers opens new possibilities for indirectly targeting pathways regulated by factors like CHOP. prnewswire.comnews-medical.net
Neurodegenerative Diseases: In diseases like Alzheimer's and Parkinson's, chronic ER stress and CHOP activation contribute to progressive neuronal cell death. mdpi.comfrontiersin.org Therapeutic strategies aimed at inhibiting CHOP or its downstream effectors could slow disease progression.
Metabolic Diseases: In type 2 diabetes, CHOP-mediated apoptosis of pancreatic β-cells contributes to insulin (B600854) deficiency. mdpi.com Targeting this pathway could help preserve β-cell mass and function.
Potential Therapeutic Strategies Targeting the CHOP Pathway
| Therapeutic Strategy | Disease Context | Rationale |
|---|---|---|
| CHOP Induction | Cancer | Force cancer cells that are under chronic ER stress into apoptosis. mdpi.com |
| CHOP Inhibition | Neurodegenerative Diseases, Ischemia, Metabolic Diseases | Protect essential cells (e.g., neurons, pancreatic β-cells) from ER stress-induced apoptosis. mdpi.comnih.gov |
| Modulation of Downstream Effectors | Various | Instead of targeting CHOP directly, modulate specific pro-apoptotic targets like DR5 or the BCL-2 family to achieve greater specificity and fewer off-target effects. |
| Targeting Upstream Regulators | Various | Modulating upstream kinases like PERK could control CHOP induction and the broader UPR. |
Future research must focus on developing highly specific modulators of CHOP activity and better understanding the systemic effects of its long-term inhibition or activation. A systems-level understanding of the CHOP network will be critical for designing effective and safe therapeutic strategies that harness the translational potential of CHOP biology.
Q & A
Q. What experimental methods are recommended to study CHOP activation in stress responses?
CHOP activation can be assessed via:
- Western blotting for phospho-eIF2α, ATF4, and CHOP protein levels (e.g., using antibodies from Cell Signaling Technology) .
- RT-qPCR to quantify CHOP and TRIB3 transcripts, normalized to housekeeping genes like HPRT .
- Xbp1 splicing assays on agarose gels to monitor ER stress via IRE1 activation .
- Caspase-8 activity assays to link CHOP-mediated apoptosis to pathogen-induced cell death .
Q. How does CHOP interact with other transcription factors in the integrated stress response (ISR)?
CHOP heterodimerizes with C/EBP family members (e.g., C/EBPβ), redirecting them from canonical binding sites to unique DNA elements (e.g., PuPuPuTGCAAT(A/C)CCC) . This interaction suppresses adipogenesis under metabolic stress and amplifies apoptosis during ER stress by upregulating TRIB3, which inhibits Akt signaling .
Q. What cell models are suitable for studying CHOP's role in pathogen-host interactions?
- Murine BMDMs (bone marrow-derived macrophages) infected with Histoplasma capsulatum (Hc) to study Cbp1-dependent CHOP activation .
- Human U937 cells differentiated with PMA to assess CHOP induction in a human macrophage-like system .
- CHOP-/- knockout mice to evaluate reduced fungal burden and macrophage apoptosis in vivo .
Advanced Research Questions
Q. How does CHOP activation vary between lytic and non-lytic pathogen strains?
Lytic Hc strains (e.g., wildtype Cbp1) induce CHOP and TRIB3 via ISR activation, whereas non-lytic mutants (e.g., D58A) fail to trigger these pathways despite similar fungal loads. Phospho-Akt reduction and caspase-8 activation are CHOP-dependent, as shown in CHOP-/- macrophages .
Q. What contradictions exist in CHOP's role across stress conditions, and how can they be resolved?
- Contradiction : CHOP promotes apoptosis during ER stress but inhibits adipogenesis via C/EBPα suppression .
- Resolution : Context-specific dimerization partners (e.g., C/EBPβ vs. FTE/S3a) dictate CHOP's function. Use co-immunoprecipitation and ChIP-seq to map binding partners and target genes under different stressors .
Q. What methodologies validate CHOP's role in pathogen dissemination?
- Transwell assays to quantify fungal spread between CHOP-/- and wildtype macrophages .
- Time-course RNA-seq to correlate CHOP/TRIB3 induction with fungal replication phases .
- Alanine scanning mutagenesis of Cbp1 to identify residues critical for CHOP activation (e.g., D10A partially activates ISR) .
Q. How can researchers differentiate CHOP-dependent vs. independent apoptosis pathways?
- Pharmacological inhibitors : Use Akt activators (e.g., SC79) to rescue CHOP-mediated phospho-Akt suppression .
- Knockdown models : Combine CHOP siRNA with caspase-8 inhibitors to dissect apoptotic pathways .
- Dual reporter systems (e.g., CHOP-GFP + TRIB3-RFP) to track ISR dynamics in live cells .
Methodological Best Practices
- Data Validation : Use triplicate biological replicates for qPCR/Western blotting and include stress controls (e.g., tunicamycin for ER stress) .
- Statistical Analysis : Apply two-tailed t-tests for parametric data and Mann-Whitney tests for non-parametric datasets .
- Ethical Compliance : Follow NIH guidelines for animal studies, including CO2 euthanasia and IACUC approval .
For further protocol details, refer to supplementary tables in (e.g., ENCODE TF ChIP datasets) and (RNA/protein isolation steps).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
